molecular formula C9H27ClO3Si4 B100775 Tris(trimethylsiloxy)chlorosilane CAS No. 17905-99-6

Tris(trimethylsiloxy)chlorosilane

Cat. No.: B100775
CAS No.: 17905-99-6
M. Wt: 331.1 g/mol
InChI Key: BBCITGBFGUITMR-UHFFFAOYSA-N
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Description

Tris(trimethylsiloxy)chlorosilane is an organosilicon compound with the molecular formula C9H27ClO3Si4. It is known for its utility in various chemical reactions and industrial applications. This compound is characterized by the presence of three trimethylsiloxy groups attached to a silicon atom, which is further bonded to a chlorine atom. The compound is often used as a reagent in organic synthesis and material science.

Mechanism of Action

Target of Action

Tris(trimethylsiloxy)chlorosilane is an organosilicon reagent . Its primary targets are organic compounds, particularly alcohols . It plays a crucial role in the protection of alcohols and is also used to prepare organometallic reagents, silyl enol ethers, and novel polymers/materials .

Mode of Action

The compound interacts with its targets through a process known as silylation. In this process, the trimethylsiloxy groups in the compound replace the hydrogen atoms in the hydroxyl groups of alcohols, thereby protecting the alcohols . The reaction of this compound with ozone at low temperatures results in the formation of tris(trimethylsilyl)silanol and 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of organometallic reagents, silyl enol ethers, and novel polymers/materials .

Pharmacokinetics

Due to its reactivity and potential for causing severe skin burns and eye damage

Result of Action

The primary result of this compound’s action is the protection of alcohols and the synthesis of organometallic reagents, silyl enol ethers, and novel polymers/materials . The compound’s reaction with ozone at low temperatures leads to the formation of tris(trimethylsilyl)silanol and 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol .

Action Environment

This compound is stable under normal conditions . It should be kept away from open flames, hot surfaces, and sources of ignition due to its combustibility . The compound reacts violently with water, producing hydrogen chloride . Therefore, it should be handled in a well-ventilated area and stored in a cool, dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trimethylsiloxy)chlorosilane can be synthesized through the reaction of trimethylsilanol with silicon tetrachloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction is as follows:

3(CH3)3SiOH+SiCl4(CH3)3SiOSi(OSi(CH3)3)3+3HCl3 (CH_3)_3SiOH + SiCl_4 \rightarrow (CH_3)_3SiOSi(OSi(CH_3)_3)_3 + 3 HCl 3(CH3​)3​SiOH+SiCl4​→(CH3​)3​SiOSi(OSi(CH3​)3​)3​+3HCl

This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and trimethylsilanol are reacted under controlled conditions. The process includes steps for purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Tris(trimethylsiloxy)chlorosilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Substitution: Can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Condensation: Reacts with other silanols to form siloxane bonds, leading to the formation of polymers.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as alcohols, amines, or thiols.

    Condensation: Catalysts like acids or bases to facilitate the formation of siloxane bonds.

Major Products Formed:

    Hydrolysis: Tris(trimethylsiloxy)silanol and hydrochloric acid.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

    Condensation: Siloxane polymers and oligomers.

Scientific Research Applications

Tris(trimethylsiloxy)chlorosilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent for the protection of functional groups, synthesis of organometallic compounds, and preparation of silyl enol ethers.

    Biology: Employed in the modification of biomolecules

Properties

IUPAC Name

chloro-tris(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27ClO3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCITGBFGUITMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27ClO3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375394
Record name TRIS(TRIMETHYLSILOXY)CHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17905-99-6
Record name TRIS(TRIMETHYLSILOXY)CHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trimethylsiloxy)chlorosilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

About 4.6 g (0.2% by weight) of tetramethylurea and 183.4 g of a 25% solution of phosphonitrile chloride in methylene chloride are added to a mixture containing 1707 g (10.5 mol) of hexamethyldisiloxane and 595 g (3.5 mol) of tetrachlorosilane with stirring in a 4 liter multineck flask fitted with internal thermometer, stirrer and a reflux condenser. The reaction temperature is kept at 45° C. by cooling. After 21 hours, the volatile components of the reaction mixture are removed by distillation at 200 mbar and 100° C. The crude distillate contains 56% of 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane, 29% of 3,3-dichlorohexamethyltrisiloxane and 16% of 3,3-bis(trimethylsiloxy)hexamethyltrisiloxane. The crude distillate is fractionally distilled, and gives, at 20 mbar and 83° to 87° C., 313 g (27% of theory) of 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane in a purity, determined by gas chromatography, of 97%.
Quantity
1707 g
Type
reactant
Reaction Step One
Quantity
595 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phosphonitrile chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tris(trimethylsiloxy)chlorosilane interact with silicon wafers and what are the resulting surface properties?

A1: this compound (TTMSCl) reacts with silicon wafers through a process called chemical grafting, forming a thin layer known as a self-assembled monolayer (SAM). [, ] This reaction occurs between the chlorine atom of TTMSCl and the hydroxyl groups present on the silicon dioxide surface, releasing HCl as a byproduct. The resulting surface is hydrophobic and oleophobic, meaning it repels both water and oils. [] This is evidenced by the high contact angles observed for water, methylene iodide, and hexadecane on TTMSCl-modified silicon wafers. []

Q2: The research mentions the use of both vapor phase and solution-based methods for applying TTMSCl. How do these methods compare in terms of the resulting monolayer quality?

A2: The research indicates that the vapor phase deposition of TTMSCl generally leads to denser and more closely packed monolayers compared to solution-based methods. [] This difference in density is reflected in the carbon content measurements obtained through X-ray photoelectron spectroscopy (XPS). The denser monolayers produced by the vapor phase method contribute to the enhanced hydrophobic and oleophobic properties observed. []

Q3: Can the surface roughness of the modified silicon wafers be controlled at the nanometer scale, and if so, how?

A3: Yes, research suggests that controlled growth of silicon dioxide (SiO2) from "nanoholes" present within the TTMSCl monolayer can be achieved. [] This process involves using tetrachlorosilane (SiCl4) and water as precursors. By manipulating the growth parameters of the silicon dioxide within these "nanoholes," researchers can fine-tune the surface roughness of the modified silicon wafers at the nanometer scale. []

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